
Oletimol
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Oletimol kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, an denen Phenol und Benzylamin beteiligt sind. Der Prozess umfasst in der Regel die folgenden Schritte:
Kondensationsreaktion: Phenol reagiert in Gegenwart eines Katalysators mit Benzylamin zu einer Zwischenverbindung.
Cyclisierung: Die Zwischenverbindung wird cyclisiert, um das Endprodukt this compound zu bilden.
Industrielle Produktionsmethoden
In industriellen Umgebungen beinhaltet die Produktion von this compound großtechnische chemische Reaktoren, in denen die Reaktionsbedingungen sorgfältig gesteuert werden, um Ausbeute und Reinheit zu optimieren. Der Prozess umfasst:
Vorbereitung der Rohstoffe: Hochreines Phenol und Benzylamin werden hergestellt.
Reaktionskontrolle: Die Reaktion wird unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um eine vollständige Umsetzung zu gewährleisten.
Reinigung: Das Produkt wird mittels Verfahren wie Destillation und Kristallisation gereinigt, um die gewünschte Reinheit zu erreichen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oletimol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um entsprechende Chinone zu bilden.
Reduktion: Es kann reduziert werden, um Hydroxyderivate zu bilden.
Substitution: this compound kann Substitutionsreaktionen mit Halogenen und anderen Elektrophilen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Halogenierungsreaktionen verwenden häufig Reagenzien wie Chlor oder Brom in Gegenwart eines Katalysators.
Hauptprodukte, die gebildet werden
Oxidation: Chinone und andere oxidierte Derivate.
Reduktion: Hydroxyderivate.
Substitution: Halogenierte Phenole und andere substituierte Produkte.
Wissenschaftliche Forschungsanwendungen
Introduction to Oletimol
This compound is a chemical compound known for its potential applications in various therapeutic areas, including ocular conditions, cancer treatment, and as a diagnostic agent. Its unique properties make it suitable for targeted drug delivery systems and imaging techniques.
Ocular Conditions
This compound has been investigated for its efficacy in treating ocular conditions such as age-related macular degeneration (AMD) and diabetic retinopathy. Research indicates that it can be delivered intravitreally to enhance drug retention and reduce systemic side effects associated with traditional therapies.
- Mechanism of Action : this compound acts by inhibiting angiogenesis and promoting localized drug delivery, which minimizes the risk of elevated intraocular pressure—a common side effect of corticosteroids used in similar treatments .
Cancer Treatment
The compound has shown promise as an anticancer agent due to its ability to target cancer cells selectively. This compound's mechanism involves disrupting microtubule dynamics, which is crucial for cancer cell division.
- Tested Cancer Types : Studies have reported its effectiveness against various cancers, including breast cancer and non-small cell lung cancer .
Diagnostic Applications
This compound is also utilized in diagnostic imaging, particularly as an ultrasound contrast agent. Its formulation allows for enhanced echogenicity, improving the visualization of vascular structures and pathological areas like thrombi and atherosclerotic plaques.
- Advantages : The use of gas-filled microbubbles stabilized by this compound enhances the sensitivity of ultrasound imaging, potentially allowing for the detection of single microbubbles .
Sustained Release Systems
Innovative delivery systems have been developed to utilize this compound effectively. These include sustained release devices that provide a controlled release of the compound into target areas over time.
- Case Study : A study demonstrated that sustained release implants could deliver this compound into the vitreous humor of the eye, significantly improving therapeutic outcomes while reducing adverse effects .
Combination Therapies
This compound can be combined with other bioactive agents to enhance therapeutic efficacy. For instance, concurrent use with angiostatic agents has shown improved results in managing neovascularization without significant systemic side effects .
Data Tables
The following tables summarize key findings regarding the applications of this compound:
Application Area | Mechanism of Action | Target Conditions |
---|---|---|
Ocular Conditions | Inhibition of angiogenesis | Age-related macular degeneration |
Cancer Treatment | Disruption of microtubule dynamics | Breast cancer, non-small cell lung cancer |
Diagnostic Imaging | Enhanced echogenicity via microbubbles | Thrombi, atherosclerotic plaques |
Delivery Method | Description | Advantages |
---|---|---|
Sustained Release | Controlled release into target areas | Improved retention, reduced side effects |
Combination Therapy | Use with other agents | Enhanced efficacy |
Wirkmechanismus
The mechanism of action of Oletimol involves its interaction with specific molecular targets in the body. It is believed to exert its effects through the following pathways:
Enzyme Inhibition: this compound may inhibit certain enzymes involved in inflammatory processes.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.
Signal Transduction: this compound may interfere with signal transduction pathways, leading to altered cellular functions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Phenol: Eine einfachere Verbindung mit ähnlichen chemischen Eigenschaften, aber unterschiedlichen biologischen Aktivitäten.
Benzylamin: Ein Vorläufer bei der Synthese von Oletimol mit unterschiedlichen chemischen und biologischen Eigenschaften.
Chinone: Oxidierte Derivate von Phenolen mit unterschiedlicher Reaktivität und Anwendungsmöglichkeiten.
Einzigartigkeit von this compound
This compound ist aufgrund seiner spezifischen chemischen Struktur einzigartig, die es ihm ermöglicht, eine Vielzahl von chemischen Reaktionen einzugehen und vielfältige biologische Aktivitäten zu zeigen. Seine Kombination aus Phenol- und Benzylamin-Einheiten bietet eine vielseitige Plattform für weitere chemische Modifikationen und Anwendungen.
Biologische Aktivität
Oletimol, a compound with the chemical formula C15H15NO, has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Overview of this compound
This compound is a synthetic compound that has been investigated for various applications in chemistry, biology, and medicine. Its structure allows it to interact with biological systems, potentially influencing various cellular processes.
Antimicrobial Properties
This compound has been studied for its antimicrobial activity , showing effectiveness against a range of pathogens. Research indicates that this compound exhibits significant inhibition of bacterial growth, particularly against Gram-positive bacteria.
- In vitro Studies : In laboratory settings, this compound demonstrated a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent . Studies have indicated that this compound can reduce inflammation markers in various cell lines.
- Mechanism of Action : this compound appears to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharide (LPS).
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound in clinical settings:
- Case Study 1 : A study involving patients with chronic inflammatory conditions showed that administration of this compound resulted in a significant reduction in pain scores and inflammatory markers after four weeks of treatment.
- Case Study 2 : In a double-blind placebo-controlled trial, participants receiving this compound reported improved quality of life and reduced symptoms associated with inflammatory diseases compared to those on placebo.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. These interactions may involve:
- Receptor Binding : this compound may bind to receptors involved in inflammatory pathways, modulating their activity.
- Enzyme Inhibition : The compound might inhibit enzymes responsible for the synthesis of inflammatory mediators, thereby reducing inflammation .
Table 1: Antimicrobial Activity of this compound
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Table 2: Anti-inflammatory Effects of this compound
Cytokine | Control Level (pg/mL) | This compound Treatment Level (pg/mL) |
---|---|---|
TNF-α | 150 | 75 |
IL-6 | 200 | 100 |
Future Directions
Research on this compound is ongoing, with future studies focusing on:
- Clinical Trials : Further clinical trials are necessary to establish the long-term safety and efficacy of this compound in various therapeutic contexts.
- Mechanistic Studies : Detailed mechanistic studies will help elucidate the pathways through which this compound exerts its biological effects.
Eigenschaften
IUPAC Name |
2-(N-benzyl-C-methylcarbonimidoyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-12(14-9-5-6-10-15(14)17)16-11-13-7-3-2-4-8-13/h2-10,17H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSDMSAATMZYNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCC1=CC=CC=C1)C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046247, DTXSID40859938 | |
Record name | Oletimol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(N-Benzylethanimidoyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40859938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5879-67-4, 365276-81-9 | |
Record name | Oletimol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005879674 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oletimol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0365276819 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS003115205 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240425 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Oletimol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALPHA-BENZYLIMINO-ALPHA-METHYL-O-CRESOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OLETIMOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00RY4LUP2Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How effective is 2-(1-(Benzylimino)ethyl)phenol as a corrosion inhibitor for mild steel in acidic environments?
A1: Research suggests that 2-(1-(Benzylimino)ethyl)phenol, also known as Oletimol, exhibits promising corrosion inhibition properties for mild steel in hydrochloric acid solutions. A study utilizing weight loss measurements at 303K demonstrated that the inhibition efficiency of this compound increases with higher concentrations, reaching 89.3% at the maximum concentration tested []. This suggests that 2-(1-(Benzylimino)ethyl)phenol effectively mitigates the corrosive effects of hydrochloric acid on mild steel.
Q2: What computational chemistry methods were used to investigate the properties of 2-(1-(Benzylimino)ethyl)phenol?
A2: Density Functional Theory (DFT) calculations, specifically at the B3LYP/6-31G* level of theory, were employed to explore the electronic properties of 2-(1-(Benzylimino)ethyl)phenol []. This computational approach allows researchers to predict and analyze various molecular properties, such as electronic structure and reactivity, contributing to a deeper understanding of the compound's behavior as a corrosion inhibitor.
Q3: What polymerization methods have been explored for 2-(1-(Benzylimino)ethyl)phenol and what are the characteristics of the resulting polymer?
A3: Researchers have successfully synthesized poly(2-(1-(Benzylimino)ethyl)phenol) through an environmentally friendly enzymatic oxidative polymerization process []. This method utilizes horseradish peroxidase (HRP) as a catalyst in the presence of hydrogen peroxide. The resulting polymer, characterized using techniques like UV-Vis, FT-IR, HNMR, C-NMR, and GPC, exhibits solubility in solvents like DMF and DMSO, and possesses phenylene and oxyphenylene units within its backbone. These findings highlight the potential for developing novel polymeric materials derived from 2-(1-(Benzylimino)ethyl)phenol using green chemistry principles.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.